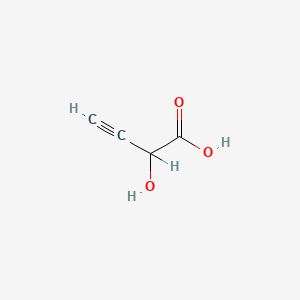

2-Hydroxy-3-butynoic acid

Description

Significance of Alpha-Hydroxy-Alkyne Carboxylic Acids in Chemical Research

Alpha-hydroxy-alkyne carboxylic acids are a class of organic molecules that possess a unique combination of functional groups, making them valuable building blocks in organic synthesis. The presence of a stereocenter at the alpha-position, coupled with the high reactivity of the alkyne and the versatility of the carboxylic acid, allows for the construction of complex molecular architectures. These compounds serve as precursors to a wide array of other molecules, including lactones, enol esters, and various heterocyclic systems, through reactions such as cycloisomerization and addition reactions. sioc-journal.cnuniovi.esmdpi.com Their utility is further underscored by their application in the synthesis of biologically active molecules and natural products. uniovi.es

Historical Context of 2-Hydroxy-3-butynoic Acid Investigations

The investigation of this compound has a notable history rooted in biochemistry and enzyme kinetics. Seminal studies in the 1970s and 1980s identified it as a potent "suicide substrate" or irreversible inhibitor for several flavoenzymes. For instance, research demonstrated its ability to inactivate L-lactate oxidase from Mycobacterium smegmatis and flavocytochrome b2 from baker's yeast. d-nb.infouni-konstanz.de These early investigations were crucial in elucidating the mechanisms of enzyme inactivation, showing that the acetylenic group of this compound was key to its inhibitory action. d-nb.info The covalent modification of the flavin coenzyme by the inhibitor was a key finding, providing deep insights into the active sites and catalytic mechanisms of these enzymes. d-nb.infouni-konstanz.de

Current Research Landscape and Unaddressed Questions in this compound Studies

The current research landscape for this compound continues to be significantly influenced by its role as an enzyme inhibitor. nih.gov Its application as a tool to probe enzyme mechanisms remains a relevant area of study. However, the broader synthetic potential of this molecule appears to be an area with underexplored avenues.

Several key questions regarding this compound remain. The development of highly efficient and stereoselective synthetic routes to access enantiomerically pure forms of the acid is a continuing challenge. Furthermore, the full scope of its utility as a precursor in asymmetric synthesis has not been exhaustively investigated. There is potential for its use in the synthesis of novel therapeutic agents or complex natural products that extends beyond its established role as an enzyme inhibitor.

Scope and Objectives of Academic Inquiry into this compound

The primary objectives of academic inquiry into this compound can be summarized as follows:

Elucidation of Physicochemical Properties: A fundamental objective is to fully characterize the chemical and physical properties of the compound, which underpins all other areas of research.

Development of Synthetic Methodologies: A significant area of focus is the creation of efficient, scalable, and stereoselective methods for the synthesis of this compound and its derivatives.

Exploration of Reactivity: Investigating the reactivity of its unique combination of functional groups to understand and exploit its potential as a versatile synthetic intermediate is a core objective.

Application in Chemical Biology: Continued application as a chemical probe to study enzyme mechanisms and identify new enzyme targets remains a key area of inquiry.

Expansion of Synthetic Applications: A forward-looking objective is to expand its use as a building block in the total synthesis of complex molecules and in the development of new materials.

Physicochemical Properties of this compound

A comprehensive understanding of a chemical compound begins with its fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C4H4O3 | nih.govcymitquimica.com |

| Molecular Weight | 100.07 g/mol | nih.govcymitquimica.com |

| CAS Number | 38628-65-8 | nih.govlabproinc.com |

| Appearance | White to light yellow powder/crystal | cymitquimica.com |

| Purity | >97.0% (T) | cymitquimica.comlabproinc.com |

| InChI | InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h1,3,5H,(H,6,7) | nih.gov |

| InChIKey | LWNHDEQKHFRYMD-UHFFFAOYSA-N | nih.gov |

| SMILES | C#CC(C(=O)O)O | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybut-3-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h1,3,5H,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNHDEQKHFRYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00276602, DTXSID20960490 | |

| Record name | 2-Hydroxy-3-butynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxybut-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40027-75-6, 38628-65-8 | |

| Record name | 2-Hydroxy-3-butynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040027756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-butynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00276602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxybut-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-3-butynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches to 2 Hydroxy 3 Butynoic Acid

Classical Organic Synthetic Routes to 2-Hydroxy-3-butynoic Acid

Classical organic synthesis provides several foundational pathways for the production of this compound. These methods often rely on readily available starting materials and well-established reaction mechanisms.

Strategies Involving Propargyl Alcohol Carbonation and Oxidation

One common strategy involves the use of propargyl alcohol as a key starting material. This approach typically proceeds through two main steps: carbonation and subsequent oxidation.

In the carbonation step, propargyl alcohol is treated with a strong base, such as n-butyllithium, to form the corresponding lithium alkoxide. This intermediate then reacts with carbon dioxide to introduce the carboxylic acid functionality, yielding 4-hydroxy-2-butynoic acid. google.com

The subsequent oxidation of the hydroxyl group to a ketone is a critical step. Various oxidizing agents can be employed for this transformation. For instance, manganese dioxide (MnO2) has been used to oxidize substituted propargylic alcohols to the corresponding alkynyl ketones. researchgate.net Another efficient method for the selective oxidation of propargylic alcohols utilizes 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in conjunction with calcium hypochlorite, which can yield the corresponding aldehydes and ketones at room temperature. rsc.org

A related approach involves the oxidation of 2-butyne-1-ol using a catalyst, hypochlorite, and an alkaline substance in water. Following the oxidation, acidification of the reaction mixture yields 2-butynoic acid. google.com

Hydrolysis Pathways from Nitrile Precursors

The hydrolysis of nitrile precursors, specifically cyanohydrins, represents another significant route to α-hydroxy acids like this compound. wikipedia.org Cyanohydrins are compounds containing both a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom. wikipedia.org

The synthesis of this compound can be achieved by starting with propargyl aldehyde. The aldehyde reacts with a cyanide source, such as sodium cyanide in the presence of a weak acid like acetic acid, to form the corresponding cyanohydrin intermediate. google.com This intermediate is then subjected to hydrolysis, typically under acidic conditions with concentrated hydrochloric acid, to convert the nitrile group into a carboxylic acid, yielding the final product, this compound. google.comlibretexts.orgchemguide.co.uk

The hydrolysis of nitriles can be performed under either acidic or basic conditions. libretexts.orgchemguide.co.uk Acid hydrolysis typically involves heating the nitrile with a dilute acid, which directly produces the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Alkaline hydrolysis, on the other hand, involves heating the nitrile with a base like sodium hydroxide (B78521) solution, which initially forms the carboxylate salt and ammonia. libretexts.orgchemguide.co.uk A subsequent acidification step is then required to convert the salt into the free carboxylic acid. libretexts.orgchemguide.co.uk

This nitrile hydrolysis pathway is a versatile method for synthesizing carboxylic acids with one additional carbon atom compared to the starting aldehyde or ketone. lumenlearning.com

Stereoselective Synthesis Strategies for Chiral this compound

The synthesis of specific stereoisomers (enantiomers) of this compound requires stereoselective or asymmetric synthesis strategies. These methods are crucial when the biological activity of the compound is dependent on its specific three-dimensional structure.

Chemoenzymatic approaches have proven to be powerful in achieving high enantioselectivity. These methods utilize enzymes as catalysts to control the stereochemical outcome of the reaction. For instance, the hydrolysis of α-hydroxynitriles (cyanohydrins) to produce α-hydroxy carboxylic acids can be catalyzed by whole bacterial cells containing a nitrile hydratase/amidase enzyme system. researchgate.net By using enantiopure cyanohydrins as starting materials, which can be prepared using (R)- or (S)-hydroxynitrile lyases, the corresponding enantiopure α-hydroxy acids can be obtained in high yield without racemization. researchgate.net

While direct stereoselective syntheses for this compound are not extensively detailed in the provided search results, the principles of asymmetric synthesis can be applied. For example, the use of chiral catalysts or auxiliaries in the addition of the cyanide equivalent to propargyl aldehyde could induce facial selectivity, leading to an enrichment of one enantiomer of the resulting cyanohydrin. Subsequent hydrolysis would then yield the corresponding chiral this compound.

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the C2-C3 bond, suggesting a nucleophilic acetylide addition to a glyoxylate (B1226380) derivative.

Key Precursors:

Propargyl Aldehyde: This is a direct precursor for the cyanohydrin route. google.com

Propargyl Alcohol: This serves as a starting material for carbonation and oxidation strategies. google.comvnsgu.ac.in

Propargyl Bromide: This can be used to form a Grignard reagent, which upon reaction with carbon dioxide, can lead to 3-butynoic acid, a related compound. google.com

Ethyl Glyoxylate: This can be a precursor for the synthesis of ethyl 2-hydroxy-3-butynoate. chemsrc.com

3-Butynoic Acid: This compound, also known as ethynylacetic acid, is a structural isomer and a key building block in its own right. lookchem.com It can be prepared from propargyl bromide and carbon dioxide. google.com

Emerging Synthetic Techniques for Hydroxy-Butynoic Acid Derivatives

Modern synthetic chemistry has seen the advent of powerful new techniques, particularly those involving transition metal catalysis. These methods offer novel pathways to hydroxy-butynoic acid derivatives, often with high efficiency and selectivity under mild reaction conditions.

Transition Metal-Catalyzed Syntheses (e.g., Gold, Copper, Rhodium)

Transition metals have emerged as versatile catalysts for a wide range of organic transformations, including the synthesis of complex molecules like hydroxy-butynoic acid derivatives. clockss.org

Gold (Au): Gold catalysts, particularly Au(III) complexes, have shown significant utility in the synthesis of furanone derivatives from 2-oxo-3-butynoic esters. acs.orgresearchgate.net These reactions involve the gold-catalyzed cyclization of the butynoate ester in the presence of various nucleophiles. acs.orgorganic-chemistry.org This approach provides an efficient route to substituted 3(2H)-furanones under mild conditions. acs.orgorganic-chemistry.org Cationic gold(I) complexes have also been employed for the intramolecular hydroamination of trichloroacetimidates derived from propargyl alcohols. acs.org

Copper (Cu): Copper catalysis has been successfully applied in the one-pot hydroallylation and cyclization of γ-hydroxybutynoate derivatives to produce β-allylbutenolides. nih.gov Copper catalysts, such as copper(I) iodide (CuI), in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), can facilitate the reaction of propargylic alcohols with nitriles and carbon dioxide to form highly substituted 3(2H)-furanones. researchgate.net Copper-catalyzed reactions are also involved in the synthesis of various heterocyclic compounds. acs.org

Rhodium (Rh): While direct rhodium-catalyzed synthesis of this compound is not explicitly detailed, rhodium catalysts are known to be effective in various transformations involving alkynes. For example, the combination of Rh(II) and Pd(0) catalysts can promote a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters to produce highly substituted 3(2H)-furanones. organic-chemistry.org

Organometallic Reagent-Mediated Syntheses (e.g., Grignard Reagents, Organolithiums)

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds, and their application in the synthesis of α-hydroxy acetylenic acids is a viable approach. The general strategy involves the reaction of an organometallic species with a suitable electrophile containing a carboxylic acid or a precursor group.

Grignard Reagents: The synthesis of acetylenic carboxylic acids can be achieved through the carboxylation of acetylenic Grignard reagents. For instance, 4-hydroxy-2-butynoic acid has been prepared by treating the Grignard reagent of propargyl alcohol with carbon dioxide in an autoclave, followed by acidic hydrolysis. mdpi.com A similar strategy could be envisioned for this compound, starting from 1-butyn-3-ol. The hydroxyl group would likely require protection, for example as a tetrahydropyranyl (THP) ether, which is stable to Grignard reagents. researchgate.netorgsyn.org The protected alcohol would then be converted to its corresponding Grignard reagent and subsequently carboxylated.

Another approach involves the reaction of Grignard reagents with derivatives of oxalic esters. researchgate.net For example, the treatment of diethyl oxalate (B1200264) with Grignard reagents can afford α-keto esters, which can then be reduced to the corresponding α-hydroxy esters. researchgate.net However, this method can sometimes require an excess of the oxalate. researchgate.net A patent describes the preparation of 2-methyl-3-butenoic acid ester via the reaction of a 3-halogenated-butene Grignard reagent with a carbonic ester, suggesting the feasibility of using Grignard reagents with substituted four-carbon chains to create carboxylic acid derivatives. sciengine.com

Organolithium Reagents: Organolithium reagents offer an alternative to Grignard reagents and are often more reactive. The synthesis of α-keto esters, precursors to 2-hydroxy acids, can be accomplished by the direct coupling of organolithium reagents with derivatives of oxalic esters. researchgate.net For example, reacting an alkynyl lithium reagent with a mono-substituted oxalic acid derivative, such as N-methoxy-N-methylamide of monoethyloxalic acid, has been successful in preparing α-oxo alkynoates. researchgate.net Specifically, lithium phenylacetylide has been used to synthesize ethyl 2-oxo-4-phenyl-3-butynoate. researchgate.net This suggests that a similar reaction with lithium propyn-1-ide could potentially yield the ethyl ester of 2-oxo-3-butynoic acid, which could then be reduced to the desired this compound.

Furthermore, it has been demonstrated that adding two equivalents of an organolithium reagent to a carboxylic acid can produce a ketone. masterorganicchemistry.com This reaction proceeds through a stable di-anion intermediate. masterorganicchemistry.com While this method is typically used for ketone synthesis, it highlights the reactivity of organolithiums with carboxylic acids.

| Reagent Type | Precursor | Key Reaction Step | Product Type | Potential for this compound Synthesis |

| Grignard Reagent | Protected 1-butyn-3-ol | Carboxylation (CO2) | α-hydroxy acetylenic acid | High |

| Grignard Reagent | Acetylenic Grignard | Reaction with oxalic ester derivative | α-keto ester | Moderate |

| Organolithium Reagent | Lithium propyn-1-ide | Reaction with oxalic ester derivative | α-keto ester | High |

Base-Catalyzed Isomerization Pathways

Base-catalyzed isomerization represents another potential route to this compound, particularly through the rearrangement of isomeric acetylenic or allenic acids. The "alkyne zipper" reaction, which involves the migration of an internal triple bond to a terminal position under strongly basic conditions, is a well-established transformation. mdpi.com The mechanism is initiated by the abstraction of a proton adjacent to the triple bond, leading to the formation of tautomerizing acetylenic and allenic carbanions. mdpi.com

Research has shown the base-catalyzed interconversion between pent-2-ynoic, penta-2,3-dienoic, and pent-3-ynoic acids. mdpi.com This indicates that under basic conditions, the position of the triple bond in a butynoic acid derivative could potentially be shifted.

More specifically, the isomerization of γ-hydroxy-α,β-acetylenic esters to γ-oxo-α,β-trans-alkenyl esters can be catalyzed by organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netnih.gov The proposed mechanism for this transformation involves the formation of a cumulene intermediate, followed by protonation steps. researchgate.netnih.gov While this reaction leads to a different product, it demonstrates the principle of base-catalyzed rearrangement in a related system. The isomerization of olefinic and acetylenic compounds is a general phenomenon where a less thermodynamically stable isomer can be converted to a more stable one. mdma.ch It is conceivable that a carefully chosen base and reaction conditions could facilitate the isomerization of a related butenoic acid isomer to the desired this compound.

Chemoenzymatic and Biocatalytic Syntheses of this compound Analogues

Chemoenzymatic and biocatalytic approaches offer the advantages of high selectivity and mild reaction conditions, which are particularly valuable for the synthesis of chiral molecules like 2-hydroxy acids.

Microbial Transformation Methods

Microbial transformations can be employed for the selective oxidation of substrates to produce valuable chemicals. A notable example is the oxidation of 2-butyn-1,4-diol to 4-hydroxy-2-butynoic acid. orgsyn.org This selective mono-oxidation was achieved using lyophilized cells of the fungus Rhinocladiella atrovirens KY801. orgsyn.org The reaction proceeded quantitatively without the formation of aldehydes or degradation products, highlighting the specificity of the microbial catalyst. orgsyn.org This method demonstrates the potential for using microorganisms to selectively oxidize a hydroxyl group on an acetylenic backbone to a carboxylic acid. A similar approach could potentially be developed for the synthesis of this compound from a suitable precursor like 3-butyn-2-ol.

Enzymatic Derivatization

Enzymes are highly specific catalysts that can be used for the synthesis and derivatization of chiral compounds. This compound itself is known to be a suicide substrate for lactate (B86563) oxidase from Mycobacterium smegmatis. uni-konstanz.denih.gov Inactivation of the enzyme occurs through the covalent modification of the enzyme-bound flavin mononucleotide (FMN). uni-konstanz.denih.gov This specific interaction underscores the potential for enzymatic recognition and transformation of this molecule.

The synthesis of enantiopure 2-hydroxy acids through chemoenzymatic routes is a well-established strategy. researchgate.net For example, enantiopure 4-amino-2-hydroxy acids have been synthesized using a one-pot process involving a lipase (B570770) from Candida rugosa for the hydrolysis of α-keto esters to the corresponding α-keto acids, followed by stereoselective reduction using lactate dehydrogenases. acs.org Genetically engineered enzymes, such as a mutant of D-hydroxyisocaproate dehydrogenase, have shown broad substrate specificity and high catalytic activity in the reduction of various α-keto acids to their corresponding (R)-2-hydroxy acids. acs.org

Tandem biocatalytic systems have also been developed for the synthesis of chiral 2-hydroxy-4-butyrolactone derivatives, which are structurally related to 2-hydroxy acids. acs.org These systems utilize stereoselective aldolases and ketoreductases to produce the desired products from simple achiral starting materials. acs.org Such enzymatic cascades could be adapted for the synthesis of this compound or its analogs.

| Approach | Biocatalyst | Substrate Example | Product Example | Relevance to this compound |

| Microbial Transformation | Rhinocladiella atrovirens | 2-Butyn-1,4-diol | 4-Hydroxy-2-butynoic acid | Demonstrates selective oxidation of an acetylenic alcohol to a carboxylic acid. orgsyn.org |

| Enzymatic Derivatization | Lactate Oxidase | This compound | Covalent flavin adduct | Shows specific enzymatic recognition and reaction. uni-konstanz.denih.gov |

| Chemoenzymatic Synthesis | Lipase and Lactate Dehydrogenase | α-keto esters | Enantiopure 4-amino-2-hydroxy acids | Provides a general strategy for synthesizing chiral 2-hydroxy acids. acs.org |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of a synthetic method for this compound depends on factors such as the desired stereochemistry, scale of the reaction, and availability of starting materials.

Organometallic methods offer versatility and are generally high-yielding for the construction of the carbon skeleton. The use of organolithium reagents with oxalic ester derivatives appears to be a promising route to the precursor α-keto ester, with reported yields for analogous reactions being good. researchgate.net However, these reactions often require cryogenic temperatures and strictly anhydrous conditions. The selectivity can be an issue, and the use of protecting groups is often necessary, which adds to the number of synthetic steps.

Base-catalyzed isomerization could be an efficient method if a suitable starting isomer is readily available. These reactions can be high-yielding, but controlling the selectivity to obtain the desired isomer from a mixture can be challenging. The conditions can range from mild (using amine catalysts) to harsh (using strong bases like sodium amide). mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Transformations of 2 Hydroxy 3 Butynoic Acid

Reactions at the Hydroxyl Moiety of 2-Hydroxy-3-butynoic Acid

The hydroxyl group of this compound undergoes typical reactions for secondary alcohols, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted to an ester or ether to protect it during other transformations or to modify the molecule's properties.

Esterification: Standard esterification procedures can be applied to this compound. For instance, its ethyl ester, ethyl 2-hydroxy-3-butynoate, is a commercially available derivative. tcichemicals.comcymitquimica.comguidechem.com The esterification can be achieved through various methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst, or by reaction with an acyl halide or anhydride. A common method involves the use of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) for condensation with alcohols, which is effective for primary, secondary, allylic, and homoallylic alcohols under mild conditions. acs.org

Etherification: The hydroxyl group can also be converted to an ether. A common protecting group for alcohols is the tetrahydropyranyl (THP) ether, formed by reacting the alcohol with dihydropyran under mild acid catalysis. sigmaaldrich.com This protecting group is stable under various conditions but can be easily removed with dilute acid. sigmaaldrich.com

A summary of representative esterification and etherification reactions is presented in Table 1.

Table 1: Examples of Esterification and Etherification of this compound

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Ethanol, Acid Catalyst | Ethyl 2-hydroxy-3-butynoate |

| Etherification | Dihydropyran, p-toluenesulfonic acid | 2-(1-carboxyprop-2-yn-1-yloxy)tetrahydro-2H-pyran |

Oxidation and Reduction Pathways

The hydroxyl group can be oxidized to a ketone, while the carboxylic acid can be reduced.

Oxidation: Oxidation of the secondary alcohol in this compound would yield 2-oxo-3-butynoic acid. This transformation can be achieved using various oxidizing agents. Research has shown that the enzyme glycolate (B3277807) oxidase can oxidize this compound. google.com In a biological context, this compound acts as a suicide substrate for flavoenzymes like lactate (B86563) oxidase from Mycobacterium smegmatis and D-lactate dehydrogenase from Megasphaera elsdenii. nih.govuni-konstanz.ded-nb.infoacs.orgnih.gov The enzyme oxidizes the substrate, leading to an intermediate that irreversibly inactivates the enzyme by forming a covalent adduct with the flavin cofactor. nih.govuni-konstanz.ded-nb.infoacs.org The mechanism is thought to involve the formation of an allene (B1206475) carbanion intermediate. nih.govnih.gov

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. However, this reaction is less common in the context of this specific molecule, as the primary interest often lies in the reactivity of the alkyne and the existing hydroxyl group. When the initially formed enzyme-bound adduct from the reaction of this compound with lactate oxidase is reduced with sodium borohydride (B1222165) (NaBH4), a stable species can be isolated and purified. nih.govuni-konstanz.ded-nb.info

Transformations Involving the Alkyne Functionality

The terminal alkyne group is a key feature of this compound, enabling a variety of addition and coupling reactions.

Hydration and Hydrohalogenation Mechanisms

Hydration: The hydration of the alkyne in this compound would follow Markovnikov's rule, leading to the formation of a ketone. Gold(III) catalysts have been shown to be highly effective in the hydration of activated alkynes, such as 2-oxo-3-butynoic esters. acs.org

Hydrohalogenation: The addition of hydrogen halides (HX) to the alkyne would also proceed according to Markovnikov's rule, with the halogen atom adding to the more substituted carbon (C-3) and the hydrogen atom adding to the terminal carbon (C-4). pressbooks.pub This would result in the formation of a 3-halo-2-hydroxy-3-butenoic acid. The reaction proceeds through a carbocation intermediate. pressbooks.pub

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne of this compound makes it a valuable building block in cycloaddition reactions, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." chemie-brunschwig.chtcichemicals.com

Click Chemistry: This reaction involves the [3+2] cycloaddition of the alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. chemie-brunschwig.chtcichemicals.com This methodology is known for its high yields, mild reaction conditions (often proceeding in water), and simple product isolation. chemie-brunschwig.chtcichemicals.com This has been utilized to synthesize a variety of functional molecules, including potential HIV protease inhibitors and C-oligomannosides that inhibit mannosyltransferases in Mycobacterium tuberculosis. chemie-brunschwig.chtcichemicals.com this compound, with its terminal alkyne, is a suitable substrate for such reactions. chemie-brunschwig.chmedchemexpress.com

A general scheme for the click reaction is shown below:

Scheme 1: General Representation of a Click Reaction with an Alkyne

Where R is the 2-hydroxy-3-carboxypropyl group from this compound and R' is an organic moiety.

Metal-Catalyzed Coupling Reactions

The terminal alkyne can participate in various metal-catalyzed coupling reactions, allowing for the formation of carbon-carbon bonds.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming C(sp)-C(sp²) bonds. This compound could be coupled with various halides to create more complex structures.

Other Coupling Reactions: Research has demonstrated the use of metal-catalyzed coupling reactions on olefin templates to synthesize complex natural products. nih.gov While not directly involving this compound, these methodologies highlight the potential for its alkyne group to be used in similar convergent synthetic strategies. nih.gov Gold-catalyzed cyclization reactions of related 2-oxo-3-butynoic esters with various nucleophiles provide an efficient route to substituted 3(2H)-furanones. acs.org

A summary of key transformations involving the alkyne functionality is provided in Table 2.

Table 2: Transformations of the Alkyne Moiety in this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Hydration | H₂O, H₂SO₄, HgSO₄ (or Au(III) catalyst) | 2-hydroxy-3-oxobutanoic acid |

| Hydrohalogenation | HX (e.g., HBr, HCl) | 3-halo-2-hydroxy-3-butenoic acid |

| Cycloaddition (Click) | R-N₃, CuSO₄, Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazole |

| Metal-Catalyzed Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu catalyst | Coupled alkyne product |

Isomerization and Rearrangement Processes

This compound and its derivatives can undergo several isomerization and rearrangement reactions, primarily involving the migration of the alkyne bond or rearrangement of the α-hydroxy ketone moiety. These transformations are often catalyzed by acids, bases, or transition metals and can lead to the formation of thermodynamically more stable or synthetically useful products such as allenes and conjugated enones.

One significant rearrangement is the conversion of propargylic alcohols into α,β-unsaturated carbonyl compounds. Under basic conditions, such as in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), electron-deficient propargylic alcohols can isomerize stereoselectively to E-enones. acs.org This type of redox isomerization can be applied to esters of this compound, transforming the α-hydroxy alkyne structure into a β-keto-α,β-unsaturated ester.

The α-ketol rearrangement is another pertinent transformation, involving the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, which can be induced by acid, base, or heat. wikipedia.org This process is reversible, and the equilibrium favors the more stable α-hydroxy carbonyl compound. For this compound, this could involve rearrangement to an isomeric keto-acid, although the stability of the starting material and product would dictate the reaction's favorability.

Furthermore, isomerization of the C2 position has been observed in related structures under alkaline conditions. For instance, a derivative of a 3-hydroxy-butyrate ester undergoes isomerization at the C2 position, which suggests that the α-proton of this compound could be abstracted to form a carbanion, leading to potential epimerization or rearrangement. google.com Metal-catalyzed processes can also facilitate isomerization. For example, rhenium alkyne complexes have been shown to undergo acid-catalyzed isomerization to form allene complexes through a 1-metallacyclopropene intermediate, indicating a pathway for converting the alkyne moiety of this compound into an allene. acs.org

Table 1: Examples of Isomerization and Rearrangement Reactions

| Reaction Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Redox Isomerization | Base (e.g., DABCO) | E-Enone | acs.org |

| α-Ketol Rearrangement | Acid, Base, or Heat | Isomeric α-hydroxy ketone | wikipedia.org |

| C2-Position Isomerization | Alkaline conditions | Epimerized or rearranged ester | google.com |

| Alkyne to Allene Isomerization | Rhenium complexes, Acid | Allene complex | acs.org |

Reactivity of the Carboxylic Acid Group

The carboxylic acid functional group in this compound is a key site for various chemical transformations, including amidation and decarboxylation. cymitquimica.com These reactions are fundamental to its potential applications in synthesis.

This compound can undergo amidation to form the corresponding amides. This reaction typically involves the activation of the carboxyl group followed by reaction with an amine. Standard peptide coupling reagents are effective for this transformation. bachem.com Common coupling reagents include carbodiimides, as well as phosphonium (B103445) and aminium type reagents like PyBOP, HBTU, and HATU. bachem.comuni-kiel.de These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the nucleophilic amino group of another molecule.

In the context of peptide synthesis, acids like 2-butynoic acid have been successfully incorporated into peptide chains. wiley-vch.de For instance, 3-butynoic acid has been coupled to a resin-bound peptide using standard solid-phase peptide synthesis (SPPS) conditions. researchgate.net It is important to note that the presence of the α-hydroxyl group in this compound may necessitate the use of a protecting group to prevent side reactions during the coupling process, depending on the specific reaction conditions and coupling agents employed.

Table 2: Common Reagents for Amidation and Peptide Coupling

| Reagent Class | Examples | Base Required | Reference |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Often used with additives like HOBt | bachem.com |

| Phosphonium Salts | BOP, PyBOP | Yes (e.g., DIPEA, NMM) | bachem.comuni-kiel.de |

| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Yes (e.g., DIPEA, NMM) | bachem.comuni-kiel.de |

Decarboxylation of this compound, the removal of the carboxyl group as carbon dioxide, can occur through enzymatic or chemical pathways. A notable example is the enzyme-catalyzed oxidative decarboxylation by lactate oxidase from Mycobacterium smegmatis. d-nb.infoacs.org In this process, this compound acts as a substrate, undergoing oxidation and subsequent decarboxylation. d-nb.info

In a related enzymatic system, ferulic acid decarboxylases (Fdc) catalyze the decarboxylation of various unsaturated carboxylic acids. The mechanism involves the formation of a covalent adduct between the substrate and a prenylated FMN cofactor. Interestingly, while compounds like crotonic acid form an adduct that readily decarboxylates, 2-butynoic acid forms a stable adduct that resists decarboxylation. nih.gov This suggests that the electronic nature of the substrate plays a crucial role in the enzymatic decarboxylation process.

Chemically, decarboxylation of α-hydroxy acids is more challenging than for β-keto acids, which undergo decarboxylation readily upon heating via a cyclic transition state. researchgate.net Non-enzymatic decarboxylation of this compound would likely require more forcing conditions or a different mechanistic pathway, possibly involving oxidation or rearrangement to a more labile intermediate.

Amidation and Peptide Coupling Analogues

Intramolecular Cyclization and Rearrangement Processes

The bifunctional nature of this compound, containing both a hydroxyl and a carboxyl group in proximity to an alkyne, makes it a prime candidate for intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic structures, such as butenolides and furanones, which are common motifs in natural products.

Derivatives of this compound, particularly its esters (γ-hydroxybutynoates), can undergo copper-catalyzed hydroallylation followed by lactonization to produce β-allylbutenolides in a one-pot reaction. nih.gov Gold catalysts are also highly effective in promoting the cyclization of related γ-hydroxyalkynones. Cationic gold(I) complexes can catalyze the intramolecular cyclization of these compounds to yield substituted 3(2H)-furanones under mild conditions. organic-chemistry.orgresearchgate.net The reaction is thought to proceed via gold-π-alkyne complexation, which activates the alkyne for nucleophilic attack by the internal hydroxyl group.

These cyclization reactions provide efficient routes to complex heterocyclic systems. The choice of catalyst and substrate substitution pattern can influence the reaction outcome, leading to different ring sizes and substitution patterns. clockss.org

Table 3: Catalysts for Intramolecular Cyclization

| Catalyst System | Substrate Type | Product | Reference |

|---|---|---|---|

| Copper(I) | γ-Hydroxybutynoate derivative | β-Allylbutenolide | nih.gov |

| Gold(I) (e.g., (p-CF3C6H4)3PAuCl/AgOTf) | γ-Hydroxyalkynone | 3(2H)-Furanone | organic-chemistry.orgresearchgate.net |

| Palladium(II) | β-Hydroxy enone | 2,3-Dihydro-4H-pyranone | clockss.org |

Stereochemical Outcomes and Diastereoselectivity in this compound Reactions

The stereochemistry at the C2 position of this compound is a critical factor that can influence the outcome of its reactions, leading to specific stereoisomers as products. The control of stereochemistry is paramount in the synthesis of chiral molecules.

Reactions involving this compound can be designed to proceed with high diastereoselectivity. For example, in the synthesis of a key intermediate for carbapenem (B1253116) antibiotics, (2S,3R)-2-aminomethyl-3-hydroxy-butanoic acid is prepared from its (2R,3S)-diastereomer. This process involves a stereochemical inversion at the C3 position, demonstrating that the chiral centers in such molecules can be manipulated with a high degree of control. google.com

The stereochemistry of the starting material can also direct the course of intramolecular cyclizations. The pre-existing stereocenter can influence the facial selectivity of the ring-closing step, resulting in a product with a specific and predictable stereochemistry. This principle of asymmetric induction is fundamental in stereoselective synthesis. wikipedia.org For instance, the enantioselective synthesis of complex molecules like disparlure (B1670770) often relies on starting with a chiral pool material like tartaric acid to set the stereochemistry early in the synthetic sequence, which is then carried through subsequent reactions. researchgate.net Similarly, the inherent chirality of this compound can be exploited to synthesize enantiomerically enriched products.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Quantification

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-hydroxy-3-butynoic acid. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.

In studies involving the interaction of this compound with enzymes like lactate (B86563) oxidase, Fourier transform NMR (FT-NMR) has been instrumental. d-nb.infouni-konstanz.denih.gov For instance, after inactivation of lactate oxidase with 2-hydroxy-3-[4-³H]butynoate and subsequent reduction, FT-NMR analysis of the resulting flavin adduct was performed in D₂O to suppress the water signal. d-nb.info This allowed for the unambiguous identification of the protons and their connectivity in the modified flavin structure. d-nb.info Isotope substitution, such as the use of DL-2-hydroxy-3-[4-²H]butynoate, further aids in assigning specific signals by observing the disappearance of corresponding peaks in the NMR spectrum. d-nb.info

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. For the related but-2-ynoic acid, the carbonyl carbon is significantly deshielded, appearing at δ 183.0 ppm, characteristic of a carboxylic acid. uzh.ch The other carbon atoms of the chain also show distinct chemical shifts. nih.gov Analysis of this compound would similarly reveal four distinct carbon signals corresponding to the carboxylic acid, the hydroxyl-bearing carbon, and the two acetylenic carbons.

Table 1: Representative NMR Data for Related Compounds

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|---|

| 2-Butynoic acid | ¹H | d-DMSO | 1.82-2.51 (m) | CH₃ | google.com |

| 2-Butynoic acid | ¹H | d-DMSO | 13.32 (s) | OH | google.com |

| Generic Carboxylic Acid | ¹³C | - | ~183.0 | C=O | uzh.ch |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Key functional groups have characteristic absorption frequencies. For a carboxylic acid, two prominent bands are expected: a strong C=O stretching vibration around 1710-1725 cm⁻¹ and a very broad O-H stretching band from 2500 to 3300 cm⁻¹. uzh.chd-nb.info The presence of the alkyne (C≡C) bond would also result in a characteristic, though often weak, stretching vibration in the 2100-2260 cm⁻¹ region. The C-O stretch of the alcohol would appear in the 1050-1250 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. The C≡C triple bond, which may show a weak band in the IR spectrum, typically exhibits a strong signal in the Raman spectrum, making it a valuable tool for confirming the presence of the alkyne functionality. Studies on similar molecules like 3-hydroxy-butyric acid have utilized both FT-IR and FT-Raman to analyze their vibrational properties. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Broad, Strong | Weak |

| C=O (Carboxylic Acid) | Stretch | 1710-1725 | Strong | Medium |

| C≡C (Alkyne) | Stretch | 2100-2260 | Weak to Medium | Strong |

| O-H (Alcohol) | Stretch | 3200-3600 | Broad, Medium | Weak |

| C-O (Alcohol) | Stretch | 1050-1250 | Strong | Medium |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₄H₄O₃, with a monoisotopic mass of approximately 100.016 Da. nih.govuni.lu

When subjected to mass spectrometry, this compound will produce a molecular ion peak corresponding to its mass. The fragmentation pattern provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (•OH), a carboxyl group (•COOH), or water (H₂O). The presence of the alkyne and hydroxyl groups will also influence the fragmentation, leading to characteristic daughter ions.

Electrospray ionization (ESI) is a soft ionization technique often used for polar molecules like this compound. Predicted ESI-MS data suggests the formation of adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu Tandem mass spectrometry (MS/MS) can be used to further fragment these selected ions to gain more detailed structural insights. mdpi.com

Chiral Chromatography and Stereoisomer Separation Methodologies

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C2), meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-hydroxy-3-butynoic acid and (S)-2-hydroxy-3-butynoic acid.

Chiral chromatography is the primary method for separating these enantiomers. mz-at.de This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. csfarmacie.cz The development of enantiomerically pure compounds is crucial, particularly in pharmacology, as different enantiomers can have vastly different biological activities. csfarmacie.cz High-performance liquid chromatography (HPLC) with a CSP is a common approach for both analytical and preparative scale separation of chiral compounds like amino acids and carboxylic acids. csfarmacie.cz

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While no specific crystal structure for this compound was found in the search results, the technique has been applied to derivatives like 2-butynoyl chloride to study their structure in detail. biosynth.com If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the absolute configuration of the chiral center.

Hyphenated Techniques in Analytical Research (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase their volatility. researchgate.net This involves converting the polar hydroxyl and carboxyl groups into less polar ethers or esters. GC-MS has been used to identify related compounds like 2-butynoic acid in plant extracts. dergipark.org.tr

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov It combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. jrespharm.com LC-MS/MS methods have been developed for the quantification of various hydroxy acids in biological samples, demonstrating high sensitivity and robustness. nih.gov For instance, a method for analyzing 2-hydroxybutyric acid and other biomarkers in plasma utilized reversed-phase chromatography coupled with tandem mass spectrometry. nih.gov Similar approaches, potentially using chiral columns, could be applied for the stereoselective analysis of this compound enantiomers. sigmaaldrich.com

Theoretical and Computational Investigations of 2 Hydroxy 3 Butynoic Acid

Quantum Chemical Calculations of Electronic Structure and Conformation

Energy Minimization and Conformational Analysis

No dedicated studies on the energy minimization or comprehensive conformational analysis of 2-hydroxy-3-butynoic acid were found. Such research would typically involve computational methods to identify the molecule's most stable three-dimensional structures (conformers) and the energy barriers between them. While molecular modeling has been mentioned in the broader context of inhibitor screening, nih.govmdpi.com specific conformational data for this compound is not available.

Frontier Molecular Orbital Theory Applications

There is no available research applying Frontier Molecular Orbital (FMO) theory to this compound. This type of analysis would calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's reactivity and its interactions in chemical reactions. While the PubChem database lists computed properties, it does not provide the detailed FMO analysis requested. nih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. Despite the known reactivity of this compound as an enzyme inactivator, researchgate.net specific computational studies detailing these mechanisms are absent from the literature.

Transition State Analysis and Reaction Energetics

No publications were identified that performed transition state analysis or calculated the reaction energetics for this compound's known reactions, such as its enzyme-catalyzed rearrangement to an allenic intermediate. researchgate.net This analysis is critical for understanding the step-by-step pathway of a reaction and its kinetic feasibility.

Solvent Effects in Computational Reaction Studies

The influence of solvent on the structure, stability, and reactivity of this compound has not been investigated through computational methods in the available literature. Such studies would be important for understanding its behavior in a biological, aqueous environment.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

No studies were found that utilize molecular dynamics (MD) simulations to analyze the dynamic behavior of this compound. MD simulations could provide valuable insights into the molecule's flexibility, solvent interactions, and conformational changes over time. While MD simulations have been used for screening other enzyme inhibitors, researchgate.net no such analysis has been published for this specific compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic characteristics of molecules like this compound, offering a detailed view of its electronic structure and vibrational dynamics. These predictions are crucial for aiding in experimental structure verification and for understanding molecular behavior at an atomic level. Methods such as Density Functional Theory (DFT) and Hartree-Fock are commonly employed to calculate these properties with a high degree of accuracy. researchgate.net

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts (δ) are fundamentally determined by the local electronic environment of each nucleus. Computational software can calculate the magnetic shielding tensors for each atom in this compound, which are then converted to chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H and ¹³C NMR chemical shifts for this compound are highly characteristic of its functional groups. The proton of the carboxylic acid (–COOH) is expected to be the most deshielded, resulting in a significant downfield chemical shift. The methine proton on the chiral center (C2), being attached to both an oxygen and a carbonyl group, would also appear at a relatively downfield position. The terminal acetylenic proton is anticipated to have a chemical shift typical for a C≡C-H group. For the carbon spectrum, the carbonyl carbon (C=O) would have the largest chemical shift, while the two sp-hybridized carbons of the alkyne group would have distinct and characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is illustrative and based on typical values for the respective functional groups.

| Nucleus | Atom Position | Predicted Chemical Shift (δ) Range (ppm) | Rationale |

|---|---|---|---|

| ¹H | H on -COOH | 10 - 13 | Highly deshielded acidic proton. |

| ¹H | H on C2 (-CHOH) | 4.0 - 4.5 | Influenced by electronegative oxygen and carbonyl group. |

| ¹H | H on C4 (≡C-H) | 2.5 - 3.0 | Characteristic shift for a terminal alkyne proton. |

| ¹³C | C1 (-COOH) | 170 - 180 | Deshielded carbonyl carbon. |

| ¹³C | C2 (-CHOH) | 65 - 75 | Carbon bonded to an electronegative hydroxyl group. |

| ¹³C | C3 ( C ≡CH) | 75 - 85 | sp-hybridized carbon. |

Predicted Vibrational Frequencies

Computational methods can also predict the vibrational frequencies of this compound, which correspond to the absorption peaks in an infrared (IR) spectrum. These calculations involve determining the normal modes of vibration for the molecule's optimized geometry.

Key vibrational modes for this compound include the stretching of the O-H bonds in the hydroxyl and carboxylic acid groups, the C=O stretch of the carbonyl, and the characteristic stretches of the alkyne group (C≡C and ≡C-H). Computational studies on related molecules confirm that DFT calculations can yield vibrational frequencies that are in good agreement with experimental data. researchgate.netmdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table is illustrative and based on characteristic frequency ranges for the specified vibrational modes.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | -COOH | 2500 - 3300 | Broad, Strong |

| O-H Stretch (Alcohol) | -OH | 3200 - 3600 | Medium, Broad |

| ≡C-H Stretch | Terminal Alkyne | 3250 - 3350 | Sharp, Strong |

| C=O Stretch | Carbonyl | 1700 - 1750 | Strong |

| C≡C Stretch | Alkyne | 2100 - 2150 | Sharp, Medium-Weak |

In Silico Screening and Design of Derivatives

In silico screening and computational design are essential modern strategies for discovering novel molecules with desired properties, starting from a lead compound like this compound. These techniques allow for the rapid, cost-effective evaluation of virtual libraries of derivatives, helping to prioritize which compounds to synthesize and test experimentally. researchgate.net

The process begins by using the this compound structure as a scaffold. Virtual derivatives are then generated by computationally modifying its core functional groups. The goal is to explore how these changes affect properties relevant to a specific application, such as binding to a biological target. For instance, in drug discovery, researchers may perform molecular docking studies to predict how well derivatives bind to the active site of a target enzyme. mdpi.comnih.gov

Common modifications for generating a library of derivatives from this compound could include:

Modification of the Carboxylic Acid: Esterification or amidation to alter polarity, solubility, and hydrogen bonding capabilities.

Modification of the Hydroxyl Group: Conversion to ethers or esters to change lipophilicity and steric bulk.

Modification of the Alkyne: Substitution at the terminal alkyne or conversion to other functional groups (like an allene) to probe specific interactions or introduce reactive "warheads" for covalent inhibition. acs.org

The resulting virtual compounds are then screened using computational tools to predict their properties, such as binding affinity (docking score), pharmacokinetics (ADMET prediction), or other electronic or physical properties. nih.gov This allows researchers to build structure-activity relationships (SAR) entirely in a computational environment before committing resources to laboratory synthesis.

Table 3: Illustrative Examples of Derivative Design and Rationale for In Silico Screening

| Scaffold Position | Modification Type | Example Derivative | Rationale for Design and Screening |

|---|---|---|---|

| C1 (Carboxylic Acid) | Amidation | 2-hydroxy-N-methyl-3-butynamide | To replace the acidic proton and introduce a hydrogen bond donor/acceptor group, potentially improving target binding or cell permeability. |

| C1 (Carboxylic Acid) | Esterification | Methyl 2-hydroxy-3-butynoate | To increase lipophilicity and test the importance of the acidic group for activity; may act as a prodrug. |

| C2 (Hydroxyl Group) | Etherification | 2-methoxy-3-butynoic acid | To remove a hydrogen bond donor and increase metabolic stability. |

Mechanistic Biochemical and Molecular Biological Investigations of 2 Hydroxy 3 Butynoic Acid

Enzymatic Substrate Potential and Irreversible Inhibitor Action Studies (Mechanism-focused)

2-Hydroxy-3-butynoic acid (αHB) is recognized as a potent mechanism-based inactivator, or "suicide substrate," for a number of flavoenzymes. d-nb.infonih.gov This acetylenic α-hydroxy acid acts as both a substrate and an irreversible inhibitor, with its inactivation mechanism involving covalent modification of the enzyme's flavin coenzyme. nih.govnih.govd-nb.info The unique chemical properties of its acetylenic group, once activated by the enzyme's catalytic machinery, lead to the formation of a highly reactive species that covalently binds to the flavin, thereby irreversibly inhibiting the enzyme. d-nb.infoescholarship.org

Inhibition Kinetics and Binding Site Characterization

The inhibitory action of this compound is time- and concentration-dependent. nih.gov For instance, with the flavoenzyme D-lactate dehydrogenase from Megasphaera elsdenii, the enzyme undergoes approximately five catalytic turnovers before it is irreversibly inactivated. nih.gov The partitioning between the catalytic oxidation of this compound and the inactivation of the enzyme is influenced by the concentration of the second substrate, oxygen. nih.gov Lower oxygen concentrations favor inactivation. d-nb.info

Kinetic studies have been crucial in elucidating the mechanism of inactivation. For L-lactate oxidase, rapid reaction studies have identified a charge-transfer complex between the enzyme-reduced flavin and 2-keto-3-butynoate as a common intermediate for both the oxidation and inactivation pathways. nih.gov This intermediate is characterized by a distinct long-wavelength absorption band. nih.gov While kinetic studies with D-lactate dehydrogenase were not conclusive in definitively distinguishing between an allene (B1206475) carbanion or the keto acid product as the inactivating species, the lack of adduct formation with the olefinic substrate analog 2-hydroxy-3-butenoate supports the involvement of an allene carbanion generated from this compound. nih.gov

The binding of this compound occurs at the active site of the target enzymes, the same site that binds the natural substrate. d-nb.info This is evidenced by the fact that the natural substrate, such as D-lactate for D-lactate dehydrogenase, can protect the enzyme from inactivation by this compound. researchgate.net

Table 1: Kinetic Data for Flavoenzyme Inhibition by this compound

| Enzyme | Organism | Kinetic Parameter | Value | Reference |

| D-Lactate Dehydrogenase | Megasphaera elsdenii | Partition Ratio (turnovers/inactivation) | ~5 | nih.gov |

| Flavocytochrome b2 | Baker's Yeast | Partition Ratio (oxidation/inactivation in presence of ferricyanide) | 3200 | nih.gov |

| Glycolate (B3277807) Oxidase | Human Liver | Catalytic Events before Inactivation | 130 | researchgate.net |

| D-Lactate Dehydrogenase | Escherichia coli | Turnovers before Inactivation | 15 to 30 | researchgate.net |

Enzyme Active Site Interactions and Modifications (e.g., Flavin Adduct Formation)

The irreversible inactivation of flavoenzymes by this compound is a direct result of the covalent modification of the flavin coenzyme, leading to the formation of a stable flavin adduct. d-nb.infonih.govd-nb.info This process does not typically involve labeling of the apoprotein. nih.govd-nb.info The structure of this adduct varies depending on the specific enzyme, suggesting differences in the active site architecture and the relative orientation of the substrate and coenzyme. nih.gov

With D-lactate dehydrogenase from Megasphaera elsdenii, inactivation by the D-isomer of this compound results in the formation of a unique pink chromophore. d-nb.infonih.govnih.gov Structural analysis of this adduct revealed a covalent linkage of the inhibitor to positions N(5) and C(6) of the flavin coenzyme, forming an additional fused aromatic ring. d-nb.infonih.gov This adduct is stable and can be released from the enzyme. d-nb.infonih.gov

In the case of L-lactate oxidase from Mycobacterium smegmatis, the L-isomer of this compound also forms a covalent adduct with the flavin mononucleotide (FMN) coenzyme. nih.govd-nb.info The initially formed adduct is a 4a,5-dihydroflavin derivative. nih.govd-nb.info Spectroscopic and chemical reactivity data suggest a cyclic adduct involving the C(4a) and N(5) positions of the flavin. nih.govnih.gov This differs from the adduct formed with D-lactate dehydrogenase, highlighting the distinct active site environments of the two enzymes. nih.gov The adduct formed with lactate (B86563) oxidase is less stable than the one formed with D-lactate dehydrogenase and undergoes chemical changes upon release from the enzyme. d-nb.info

The proposed mechanism for adduct formation involves the abstraction of the α-hydrogen of this compound, leading to the formation of a reactive allene carbanion intermediate. escholarship.orgnih.govnih.gov This highly reactive species then attacks the flavin coenzyme, resulting in the covalent modification and irreversible inactivation of the enzyme. escholarship.orgnih.gov

Table 2: Characteristics of Flavin Adducts with this compound

| Enzyme | Flavin Coenzyme | Adduct Structure | Spectral Properties of Adduct | Reference |

| D-Lactate Dehydrogenase | FAD | Covalent linkage to N(5) and C(6) of flavin | Pink chromophore, absorption peaks at 522, 382, and 330 nm | d-nb.infonih.govnih.gov |

| L-Lactate Oxidase | FMN | Cyclic adduct at C(4a) and N(5) of flavin | 4a,5-dihydroflavin derivative, absorption maxima at 318 and 368 nm | nih.govnih.govd-nb.infonih.gov |

Role as a Suicide Substrate for Flavoenzymes (e.g., Lactate Oxidase, D-Lactate Dehydrogenase, Glycolate Oxidase)

This compound serves as a classic example of a suicide substrate for several flavin-linked α-hydroxy acid oxidizing enzymes. scispace.com Its mechanism of action fulfills the key criteria for suicide inhibition: the compound is chemically unreactive on its own but is converted into a highly reactive inhibitor by the catalytic action of its target enzyme. nih.gov

Lactate Oxidase: this compound is a well-characterized suicide substrate for L-lactate oxidase from Mycobacterium smegmatis. nih.govd-nb.info The inactivation is highly specific and results from the covalent modification of the FMN coenzyme. nih.govd-nb.info The enzyme is completely inactivated by one mole of the L-enantiomer per mole of flavin under anaerobic conditions. d-nb.info

D-Lactate Dehydrogenase: The D-form of this compound irreversibly inactivates the FAD-containing D-lactate dehydrogenase from Megasphaera elsdenii and Escherichia coli. nih.govresearchgate.netnih.gov The inactivation process involves the formation of a stable covalent adduct with the FAD coenzyme. nih.gov

Glycolate Oxidase: this compound is a potent and irreversible inhibitor of glycolate oxidase. google.comscholaris.ca This inhibition has been demonstrated in glycolate oxidase from various sources, including human liver, pea plants, and soybean leaf cells. researchgate.netgoogle.comscholaris.canih.gov The S(+) enantiomer is the specific inhibitor. researchgate.net Inactivation of glycolate oxidase by this compound leads to the accumulation of glycolate. nih.gov

Role in Metabolic Pathways (Theoretical and Hypothesized)

The primary known role of this compound in a biological context is as a synthetic inhibitor of specific enzymes, rather than as a naturally occurring metabolite in established metabolic pathways. Its utility lies in its ability to probe the mechanisms of flavoenzymes and to perturb metabolic pathways that rely on these enzymes.

Theoretically, by inhibiting glycolate oxidase, this compound can block the conversion of glycolate to glyoxylate (B1226380), a key step in the photorespiratory pathway in plants and in oxalate (B1200264) synthesis in mammals. google.comnih.govresearchgate.net In plants, this inhibition leads to a decrease in CO2 assimilation and an accumulation of glycolate. nih.govresearchgate.net In mammals, the inhibition of glycolate oxidase has been investigated as a potential therapeutic strategy to reduce the production of oxalate, which is a major component of kidney stones. google.comresearchgate.net By blocking the oxidation of glycolate to glyoxylate, the precursor for oxalate formation is reduced. google.com

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The primary and most extensively studied interaction of this compound with biological macromolecules is its covalent binding to the flavin coenzyme within the active site of specific flavoenzymes, as detailed in section 6.1.2.

Non-Covalent Binding Mechanisms

Prior to the irreversible covalent modification, this compound must first bind non-covalently to the active site of the target enzyme in a manner analogous to the natural substrate. This initial, reversible binding step is a prerequisite for the subsequent catalytic activation and covalent adduct formation. The structural similarity of this compound to substrates like lactate and glycolate allows it to be recognized and positioned within the enzyme's active site. d-nb.info This binding is driven by the same non-covalent interactions that govern substrate binding, such as hydrogen bonds and electrostatic interactions with active site residues. For example, in L-lactate oxidase, amino acid residues like Y40, R268, and Y146 are involved in fixing the substrate through hydrogen bonding. kyoto-u.ac.jp While specific studies focusing solely on the non-covalent binding thermodynamics of this compound are not extensively detailed in the provided context, this initial reversible complex formation is an implicit and necessary part of its mechanism as a suicide substrate. nih.gov

Covalent Adduct Formation and its Biochemical Consequences

This compound is recognized as a potent mechanism-based inactivator, or "suicide substrate," for a number of flavoenzymes. d-nb.infonih.gov Its inhibitory action proceeds through the formation of a covalent adduct with the flavin coenzyme, leading to irreversible inactivation of the enzyme. nih.govd-nb.info This process has been studied in several enzymes, including L-lactate oxidase from Mycobacterium smegmatis, D-lactate dehydrogenase from Megasphaera elsdenii, and flavocytochrome b2 from baker's yeast. d-nb.infod-nb.infonih.gov

The mechanism of inactivation is initiated by the enzyme treating this compound as a substrate. escholarship.org The enzyme abstracts the acidic alpha-proton from the C2 position of the inhibitor. escholarship.orgresearchgate.net This leads to the formation of a reactive allene intermediate. nih.govescholarship.org This highly reactive species then attacks the flavin cofactor, forming a stable covalent bond and rendering the enzyme inactive. nih.govescholarship.org Isotope labeling studies have confirmed that the C2-hydrogen is lost during this inactivation process. researchgate.net

The precise structure of the resulting flavin-inhibitor adduct has been a subject of detailed investigation. Spectroscopic analyses of the adduct formed with L-2-hydroxy-3-butynoic acid show a "bleaching" of the C4a peak in the UV absorbance spectrum, suggesting that the L-enantiomer forms a covalent bond at the C4a position of the flavin ring. escholarship.org In the case of D-lactate dehydrogenase, the inactivation by the D-form of this compound results in the formation of a novel pink chromophore. d-nb.info Structural analysis of this adduct, after release from the protein, indicated a covalent linkage of the inhibitor to positions N(5) and C(6) of the flavin coenzyme. d-nb.info The spectrum of the enzyme-bound adduct with lactate oxidase is characteristic of a 4a,5-dihydroflavin derivative. nih.govd-nb.info

The primary biochemical consequence of this covalent adduct formation is the irreversible loss of enzyme activity. d-nb.inforesearchgate.net For instance, in isolated membrane vesicles from Escherichia coli, 2-hydroxy-3-butynoate irreversibly inhibits D-lactate dehydrogenase and, consequently, D-lactate-dependent transport processes. researchgate.net It is noteworthy that the enzyme typically undergoes several catalytic turnovers before inactivation occurs. researchgate.net The efficiency of inactivation versus substrate turnover can be influenced by factors such as the concentration of the second substrate, oxygen. d-nb.info Under anaerobic conditions, the inactivation of lactate oxidase is more efficient. d-nb.info

| Enzyme | Source Organism | Proposed Adduct Structure/Site | Biochemical Consequence |

| L-Lactate Oxidase | Mycobacterium smegmatis | 4a,5-dihydroflavin derivative; C4a attachment for L-enantiomer. nih.govd-nb.infoescholarship.org | Irreversible inactivation. d-nb.info |

| D-Lactate Dehydrogenase | Megasphaera elsdenii | Covalent linkage to N(5) and C(6) of the flavin. d-nb.info | Irreversible inactivation, formation of a pink chromophore. d-nb.info |

| Flavocytochrome b2 | Baker's Yeast (Saccharomyces cerevisiae) | Reaction between oxidized flavin and an allenic carbanion. nih.gov | Irreversible inactivation. nih.gov |

| D-Lactate Dehydrogenase | Escherichia coli | Covalent modification of the flavin coenzyme. researchgate.netpnas.org | Inhibition of D-lactate dependent active transport. researchgate.net |

| Glycolate Oxidase | Pig Liver | Not specified | Inhibition of the enzyme. researchgate.netpreprints.org |

Application as a Chemical Probe in Biological Systems (Mechanistic Reporter)

The specific, mechanism-based inactivation of flavoenzymes by this compound makes it a valuable tool for studying enzyme mechanisms and function. d-nb.info As a "mechanistic reporter," its ability to form a covalent adduct that alters the spectral properties of the flavin cofactor provides a direct readout of the catalytic events occurring at the active site. d-nb.inforesearchgate.net

The formation of the characteristic flavin adduct serves as evidence that the inhibitor has been processed through the initial steps of the enzyme's catalytic cycle, namely the abstraction of the α-proton. escholarship.orgresearchgate.net This allows researchers to probe the stereospecificity of this step. For example, the differential formation of adducts with D- and L-enantiomers of this compound in different flavoenzymes has provided insights into the specific stereochemical requirements of their respective active sites. d-nb.infoescholarship.org

Furthermore, the inhibitor can be used to titrate the number of active sites in an enzyme preparation and to investigate the role of the targeted enzyme in broader physiological processes. For instance, its use in E. coli membrane vesicles demonstrated the critical role of D-lactate dehydrogenase in active transport systems. researchgate.netpnas.org The finding that the enzyme inactivated by this compound could not bind to membrane vesicles highlighted the importance of the flavin coenzyme moiety in membrane association. pnas.org

The unique spectral signatures of the flavin-adducts, such as the pink chromophore formed with D-lactate dehydrogenase, can be used to monitor the inactivation reaction in real-time and to characterize the electronic environment of the flavin within the active site. d-nb.info These properties make this compound a powerful chemical probe for dissecting the structure-function relationships of flavin-dependent enzymes.

Biosynthetic Pathways Leading to Related Hydroxy-Alkyne Acids

While the specific biosynthetic pathway for this compound is not extensively detailed in the provided context, research into the biosynthesis of other alkyne-containing natural products, including hydroxy fatty acids, provides plausible models. The terminal alkyne functionality is found in a variety of microbial and marine natural products. nih.govresearchgate.net

One established route for forming a terminal alkyne in fatty acid-derived molecules involves a specialized enzyme system. In the biosynthesis of jamaicamide B, a polyketide from a marine cyanobacterium, a three-gene operon (jamABC) is responsible for creating an alkynoic starter unit. nih.gov This system includes a membrane-bound fatty acid desaturase/acetylenase (JamB), which acts on an acyl carrier protein (ACP)-linked substrate (hexanoyl-JamC) to introduce the triple bond. nih.gov This machinery has been engineered to produce 3-hydroxy-7-octynoic acid, demonstrating that a hydroxyl group can be present in the final alkyne-containing fatty acid product. nih.gov

Another distinct pathway for terminal alkyne formation has been identified in the biosynthesis of the amino acid β-ethynylserine. nih.gov This multi-step process involves chlorination, oxidative C-C bond cleavage to form a terminal alkene, and subsequent elimination and isomerization to generate the alkyne. nih.gov Although this pathway leads to an amino acid, it showcases nature's diverse strategies for alkyne synthesis, which could potentially be adapted for the formation of hydroxy-alkyne acids.

The biosynthesis of saturated hydroxy fatty acids often proceeds via the hydroxylation of a fatty acid chain or through the action of fatty acid synthase pathways. mdpi.com It is conceivable that a combination of a fatty acid hydroxylation or synthesis pathway and a separate alkyne-forming enzymatic machinery could lead to the production of hydroxy-alkyne acids in nature.

Derivatization and Analogues of 2 Hydroxy 3 Butynoic Acid for Targeted Research

Synthesis of Functionalized Derivatives for Specific Research Probes

The terminal alkyne of 2-hydroxy-3-butynoic acid serves as a versatile chemical handle for attaching a variety of functional moieties. This allows for the synthesis of sophisticated probes to interrogate biological systems.